(2,4,6-Trimethylcyclohex-3-ene-1,1-diyl)dimethanediyl bis(cyclohexylcarbamate)
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Overview
Description
The compound (1-{[(cyclohexylcarbamoyl)oxy]methyl}-2,4,6-trimethylcyclohex-3-en-1-yl)methyl N-cyclohexylcarbamate is a complex organic molecule characterized by its unique structure, which includes multiple cyclohexyl and carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[(cyclohexylcarbamoyl)oxy]methyl}-2,4,6-trimethylcyclohex-3-en-1-yl)methyl N-cyclohexylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the cyclohexylcarbamoyl intermediate, which is then reacted with other reagents to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
(1-{[(cyclohexylcarbamoyl)oxy]methyl}-2,4,6-trimethylcyclohex-3-en-1-yl)methyl N-cyclohexylcarbamate: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
(1-{[(cyclohexylcarbamoyl)oxy]methyl}-2,4,6-trimethylcyclohex-3-en-1-yl)methyl N-cyclohexylcarbamate: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of (1-{[(cyclohexylcarbamoyl)oxy]methyl}-2,4,6-trimethylcyclohex-3-en-1-yl)methyl N-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamate derivatives and cyclohexyl-containing molecules, such as:
- tert-Butyl carbamate
- Benzyl carbamate
- Phenyl carbamate
Uniqueness
What sets (1-{[(cyclohexylcarbamoyl)oxy]methyl}-2,4,6-trimethylcyclohex-3-en-1-yl)methyl N-cyclohexylcarbamate apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C25H42N2O4 |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
[1-(cyclohexylcarbamoyloxymethyl)-2,4,6-trimethylcyclohex-3-en-1-yl]methyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C25H42N2O4/c1-18-14-19(2)25(20(3)15-18,16-30-23(28)26-21-10-6-4-7-11-21)17-31-24(29)27-22-12-8-5-9-13-22/h14,19-22H,4-13,15-17H2,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
WJBCXGNDJCUFGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(C1(COC(=O)NC2CCCCC2)COC(=O)NC3CCCCC3)C)C |
Origin of Product |
United States |
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